molecular formula C2HF4I B1583188 Iodo-1,1,2,2-tetrafluoroethane CAS No. 354-41-6

Iodo-1,1,2,2-tetrafluoroethane

Cat. No.: B1583188
CAS No.: 354-41-6
M. Wt: 227.93 g/mol
InChI Key: PIFDIGQPGUUCSG-UHFFFAOYSA-N
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Description

Iodo-1,1,2,2-tetrafluoroethane is an organofluorine compound with the molecular formula C₂HF₄I It is characterized by the presence of both iodine and fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodo-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of tetrafluoroethylene with iodine. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

C2F4+I2C2HF4I\text{C}_2\text{F}_4 + \text{I}_2 \rightarrow \text{C}_2\text{HF}_4\text{I} C2​F4​+I2​→C2​HF4​I

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle the reactive and potentially hazardous materials. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Iodo-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different fluorinated compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Strong oxidizing or reducing agents are required to break the stable carbon-fluorine bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation reactions may produce carbonyl-containing products.

Scientific Research Applications

Iodo-1,1,2,2-tetrafluoroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical processes.

    Biology and Medicine: Fluorinated compounds, including this compound, are studied for their potential use in pharmaceuticals and as imaging agents in medical diagnostics.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which iodo-1,1,2,2-tetrafluoroethane exerts its effects is primarily through its interactions with other molecules. The presence of highly electronegative fluorine atoms creates a strong dipole moment, which influences the compound’s reactivity and interactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethane: Similar in structure but lacks the iodine atom, making it less reactive in substitution reactions.

    1,1,1,2-Tetrafluoroethane: Another fluorinated ethane derivative with different substitution patterns, leading to variations in chemical properties and reactivity.

Uniqueness

Iodo-1,1,2,2-tetrafluoroethane is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties. The combination of these elements allows for specific reactivity patterns and applications that are not achievable with other fluorinated compounds.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF4I/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFDIGQPGUUCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188877
Record name Iodo-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-41-6
Record name 1,1,2,2-Tetrafluoro-1-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodo-1,1,2,2-tetrafluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodo-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1H-tetrafluoroethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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